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Introduction

The Q11 peptide (Ac-QQKFQFQFEQQ-Am) is a self-assembling peptide that forms (3-sheet-
rich nanofibers in physiological solutions.[1][2] This property allows it to serve as a potent
vaccine adjuvant, enhancing the immune response to covalently linked antigens without
inducing significant inflammation.[1][3] When an antigen is chemically conjugated to the Q11
peptide, the resulting construct self-assembles into nanofibers, creating a high-density display
of the antigen. This particulate nature facilitates uptake by antigen-presenting cells (APCs),
leading to robust and durable T-cell and B-cell mediated immune responses.[1][3][4] Notably,
the adjuvanting effect of Q11 is dependent on its self-assembly into nanofibers and the
covalent linkage to the antigen.[5][6] The Q11 peptide itself is minimally immunogenic.[5][6]

These application notes provide detailed protocols for the formulation of Q11-antigen conjugate
vaccines, immunization procedures, and methods for evaluating the resulting immune
response.

Data Summary: Immunogenicity of Q11-Adjuvanted
Vaccines

The following tables summarize quantitative data from studies evaluating the immunogenicity of
Q11-based vaccine formulations.
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Table 1: Antigen-Specific IgG Titers Following Immunization with Q11-OVA

Mean Endpoint

. Route of ) Study
Immunogen Adjuvant L . IgG Titer (Post-
Administration Reference
Boost)
None (self-
OVA-Q11 ] ) Subcutaneous ~1:100,000 [5]
adjuvanting)
OVA Peptide CFA Subcutaneous ~1:100,000 [5]
] No detectable
OVA Peptide PBS Subcutaneous [5]

response

11 Peptide +
Q P No detectable

OVA Peptide PBS Subcutaneous [5]
_ response
(mixture)

High antibody
None (self- -~ ) )
(NANP)3-Q11 ] ) Not Specified titer lasting up to [7]
adjuvanting)
40 weeks

Table 2: Cellular and Cytokine Responses to Q11-Adjuvanted Vaccines
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Vaccine
Formulation

Immune Response

Metric

Key Findings

Study Reference

Induced robust T-cell

OVAQ11 T-cell Proliferation ) ] [8]
proliferation
_ _ No significant
Cytokine Secretion ) )
OVAQ11 increase in IFN-y or [8]
(from splenocytes)
IL-4
Cytokine Secretion Increased levels of
pOVA-Alum (intraperitoneal inflammatory [8]
lavage) cytokines
Cytokine Secretion No increase in
OVAQ11 (intraperitoneal inflammatory [8]
lavage) cytokines

] Significant increase in
IFN-y producing cells

PAQ11 (intranasal)
(ELISPOT)

IFN-y spots in [9]

splenocytes

Induced a nearly

exclusive TH17
EaQ11 (intranasal) T-cell Polarization response in the lung [1]
and draining lymph

nodes

Experimental Protocols

Protocol 1: Formulation of Q11-Antigen Nanofiber
Vaccine

This protocol describes the preparation of a self-assembling Q11-antigen peptide vaccine,
using Ovalbumin (OVA) peptide as an example.

Materials:

o Lyophilized Q11-antigen conjugate peptide (e.g., OVA-Q11)
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e Sterile, nuclease-free water
o Sterile phosphate-buffered saline (PBS), pH 7.4
Procedure:

Peptide Dissolution: Dissolve the lyophilized Q11-antigen peptide in sterile, nuclease-free
water to create a stock solution (e.g., 8 mM). Ensure complete dissolution by gentle
vortexing or pipetting.

Self-Assembly Incubation: Incubate the peptide solution overnight at 4°C to facilitate the self-
assembly of nanofibers.

Working Solution Preparation: On the day of immunization, dilute the stock solution with
sterile PBS to the desired final working concentration (e.g., 2 mM). The final formulation will
be a suspension of peptide nanofibers.

Verification of Nanofiber Formation (Optional): The formation of nanofibers can be confirmed
by transmission electron microscopy (TEM). Apply a small volume of the diluted peptide
solution to a TEM grid, allow it to adsorb, and then negatively stain with a suitable agent like
uranyl acetate.

Protocol 2: Immunization of Mice

This protocol provides guidelines for both subcutaneous and intranasal administration of the
Q11-antigen nanofiber vaccine.

Animals:

o C57BL/6 mice (or other appropriate strain), 6-8 weeks old.
A. Subcutaneous Immunization:

e Primary Immunization:

o Draw the desired volume of the Q11-antigen nanofiber suspension into a sterile syringe
fitted with a 27-30 gauge needle.
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o Inject mice subcutaneously (s.c.) at the base of the tail or on the back with 50-100 pL of
the vaccine formulation.[10] For a 2 mM solution, a 50 pL injection corresponds to 100
nmol of peptide.

e Booster Immunization:

o Administer a booster injection of the same dose 14-28 days after the primary
immunization.[5][10]

e Serum Collection:

o Collect blood samples via tail vein or submandibular bleeding at desired time points (e.g.,
before immunization and 7-14 days after the final boost) to assess antibody responses.
[10]

B. Intranasal Immunization:
e Anesthesia: Lightly anesthetize the mice using isoflurane or a similar anesthetic.
e Administration:

o Hold the mouse in a supine position.

o Carefully administer 25 uL of the Q11-antigen nanofiber suspension into each nostril for a
total volume of 50 pL.[9] Allow the mouse to inhale the liquid slowly.

e Booster Immunization:

o Administer a booster dose 28 days after the primary immunization following the same
procedure.[9]

Protocol 3: Evaluation of Inmune Responses

A. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies:

o Plate Coating: Coat 96-well ELISA plates with the target antigen (e.g., OVA peptide) at a
concentration of 1-10 pg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
overnight at 4°C.
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Blocking: Wash the plates with PBS containing 0.05% Tween-20 (PBST). Block non-specific
binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room
temperature.

Serum Incubation: Serially dilute the collected mouse serum in blocking buffer and add to the
wells. Incubate for 2 hours at room temperature.

Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-
conjugated secondary antibody specific for the mouse immunoglobulin isotype of interest
(e.g., anti-mouse IgG, 1gG1, IgG2a) diluted in blocking buffer. Incubate for 1 hour at room
temperature.

Detection: Wash the plates and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate
solution. Stop the reaction with a stop solution (e.g., 2N H2S0a4) and read the absorbance at
450 nm using a microplate reader.

Titer Determination: The antibody titer is typically defined as the reciprocal of the highest
serum dilution that gives an absorbance value significantly above the background (e.g., 2-3
times the optical density of pre-immune serum).[11]

. Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine-Secreting Cells:

Plate Preparation: Coat a 96-well ELISPOT plate with an anti-cytokine capture antibody
(e.g., anti-mouse IFN-y) overnight at 4°C.

Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 0.5
x 10° cells per well.

Antigen Stimulation: Stimulate the cells in the wells with the relevant antigen (e.g., OVA
peptide at 5-10 pg/mL) for 24-48 hours at 37°C in a CO:z incubator.[9]

Detection: Wash the cells and add a biotinylated anti-cytokine detection antibody. Incubate,
then add streptavidin-HRP. Finally, add a substrate that forms an insoluble precipitate.

Spot Counting: The resulting spots, each representing a cytokine-secreting cell, are counted
using an ELISPOT reader.[9]
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C. T-Cell Proliferation Assay (CFSE-based):

Cell Labeling: Prepare a single-cell suspension of splenocytes. Label the cells with
carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

e Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well plate and stimulate
with the specific antigen (e.g., OVA peptide). Include unstimulated and positive controls (e.g.,
Concanavalin A).

e Incubation: Culture the cells for 3-5 days at 37°C in a CO:z incubator.

o Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies
against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry.
Proliferation is measured by the sequential halving of CFSE fluorescence intensity in
daughter cells.[12]

Signaling Pathway and Experimental Workflow

The adjuvant activity of Q11 peptide-based nanofiber vaccines has been shown to be
dependent on the MyD88 signaling pathway.[7][13] However, this appears to be independent of
Toll-like receptor (TLR) 2, TLR5, and the NALP3 inflammasome.[3] The exact upstream
receptor for Q11 nanofibers remains to be fully elucidated.
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Caption: Q11 adjuvant signaling pathway in an APC.
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Caption: Experimental workflow for Q11 peptide vaccine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7413739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7413739/
https://knowledge.uchicago.edu/record/11050/files/sciadv.aba0995.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8497425/
https://www.eurekalert.org/news-releases/671400
https://www.eurekalert.org/news-releases/671400
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3289747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3289747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4130256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4130256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3814015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3814015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6309200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6309200/
https://hookelabs.com/protocols/immunizationOfMiceForAntibodies.html
https://hookelabs.com/protocols/immunizationOfMiceForAntibodies.html
https://www.researchgate.net/figure/Serum-anti-OVA-antibody-titer-Mice-were-immunized-at-time-0-and-four-weeks-later-Sera_fig7_349916082
https://pmc.ncbi.nlm.nih.gov/articles/PMC3581609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3581609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5881944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5881944/
https://www.benchchem.com/product/b15546876#q11-peptide-as-a-vaccine-adjuvant-protocol
https://www.benchchem.com/product/b15546876#q11-peptide-as-a-vaccine-adjuvant-protocol
https://www.benchchem.com/product/b15546876#q11-peptide-as-a-vaccine-adjuvant-protocol
https://www.benchchem.com/product/b15546876#q11-peptide-as-a-vaccine-adjuvant-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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